2-Hydroxyestrone-d4

描述

属性

IUPAC Name |

(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i5D2,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWINWPBPEKHUOD-PJZZMCTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)O)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857766 | |

| Record name | 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81586-97-2 | |

| Record name | 2,3-Dihydroxy(1,4,16,16-~2~H_4_)estra-1(10),2,4-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 2-Hydroxyestrone-d4 and its chemical structure

An In-depth Technical Guide to 2-Hydroxyestrone-d4

Core Substance: this compound

This compound is the deuterium-labeled analogue of 2-hydroxyestrone, a major endogenous metabolite of estrone and estradiol.[1] As a stable isotope-labeled compound, it serves as an invaluable internal standard for the accurate quantification of unlabeled 2-hydroxyestrone in various biological matrices using mass spectrometry-based techniques.[2][3] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute during chromatography and exhibit similar ionization efficiency, while its increased mass allows for its distinct detection.

The parent compound, 2-hydroxyestrone, is a catechol estrogen that has been a subject of extensive research due to its potential antiestrogenic and anticarcinogenic properties.[1][4][5] It is formed in the liver and other tissues through the 2-hydroxylation of estrone, a reaction primarily mediated by cytochrome P450 enzymes.[6][7]

Chemical Structure and Properties

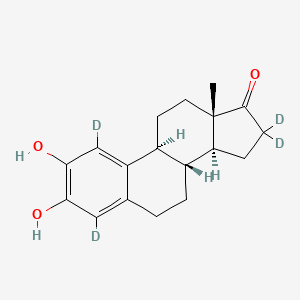

This compound is structurally identical to 2-hydroxyestrone, with the exception of four deuterium atoms replacing hydrogen atoms at specific positions to increase its molecular weight. The systematic name, (8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one, indicates the precise locations of the deuterium labels.[8]

Chemical Structure:

The chemical structure of this compound consists of a steroidal backbone with a hydroxyl group at the C-2 and C-3 positions of the aromatic A-ring, and a ketone group at the C-17 position of the D-ring. The four deuterium atoms are located at the C-1, C-4, and two at the C-16 positions.

| Property | Data | Reference |

| Synonyms | Catecholestrone-d4, 2-Hydroxyestrone-1,4,16,16-d4 | [1][8][9] |

| CAS Number | 81586-97-2 | [1][9][10] |

| Unlabeled CAS Number | 362-06-1 | [8][9] |

| Molecular Formula | C₁₈H₁₈D₄O₃ | [8] |

| Molecular Weight | 290.39 g/mol | [9] |

| Isotopic Enrichment | ≥ 98 atom % D | [2][9] |

| Physical State | Solid | N/A |

| Storage Conditions | Store refrigerated | [9] |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of 2-hydroxyestrone in human urine.

Sample Preparation and Hydrolysis:

-

To a 0.5 mL aliquot of urine, add 20 µL of an internal standard solution containing this compound (concentration will depend on the expected analyte levels, e.g., 1.6 ng).[3][11]

-

Add 0.5 mL of a freshly prepared enzymatic hydrolysis buffer. This buffer should contain L-ascorbic acid (to prevent oxidation of the catechol estrogens) and β-glucuronidase/sulfatase from Helix pomatia in a sodium acetate buffer (pH 4.6).[3][11]

-

Incubate the mixture to allow for the deconjugation of glucuronidated and sulfated estrogen metabolites.

Extraction:

-

Following hydrolysis, the estrogens are extracted from the aqueous matrix. This is typically achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

For SPE, a suitable cartridge is conditioned, the sample is loaded, washed to remove interferences, and then the analytes are eluted with an organic solvent.

-

The eluate is then evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Separation is typically performed on a C18 reversed-phase column.[2] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid, is commonly used.[2]

-

Mass Spectrometry: A tandem mass spectrometer operating in either positive or negative electrospray ionization (ESI) mode is used for detection. The instrument is set to selected reaction monitoring (SRM) mode to monitor specific precursor-to-product ion transitions for both 2-hydroxyestrone and the this compound internal standard.[12] The concentration of the endogenous 2-hydroxyestrone is then calculated from the ratio of its peak area to that of the known concentration of the this compound internal standard.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of 2-hydroxyestrone using this compound as an internal standard.

Caption: Workflow for quantifying 2-hydroxyestrone with a deuterated standard.

Metabolic Pathway of Estrone

The diagram below shows the metabolic conversion of estrone to 2-hydroxyestrone, the unlabeled analogue of this compound.

Caption: Metabolic conversion of estrone to 2-hydroxyestrone via 2-hydroxylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiestrogen action of 2-hydroxyestrone on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-hydroxyestrone: the 'good' estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 7. 2-Hydroxyestrone | C18H22O3 | CID 440623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyestrone-1,4,16,16-d4 | LGC Standards [lgcstandards.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. 2-HYDROXYESTRONE-1,4,16,16-D4 | 81586-97-2 [amp.chemicalbook.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Synthesis and Isotopic Labeling of 2-Hydroxyestrone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 2-Hydroxyestrone-d4, a crucial analytical standard for research in endocrinology, cancer biology, and drug metabolism. This document details the synthetic pathway, experimental protocols, and characterization of this deuterated catechol estrogen metabolite.

Introduction

2-Hydroxyestrone (2-OHE1) is a major metabolite of estrone, formed through hydroxylation by cytochrome P450 enzymes.[1] The balance between 2-OHE1 and other estrogen metabolites is implicated in various physiological and pathological processes, including hormone-dependent cancers. Stable isotope-labeled internal standards, such as this compound, are indispensable for accurate quantification of endogenous levels of 2-OHE1 in biological matrices by mass spectrometry. This guide outlines a synthetic approach to obtain this compound with high isotopic purity.

Synthetic Pathway Overview

The synthesis of this compound can be approached through a multi-step process, beginning with the deuteration of estrone, followed by functional group transformations to introduce the 2-hydroxyl group. A plausible synthetic strategy involves the following key transformations:

-

Deuteration of Estrone: Introduction of deuterium atoms at positions 1, 4, and 16 of the estrone scaffold.

-

Introduction of the 2-Amino Group: Nitration of the A-ring followed by reduction to an amino group.

-

Conversion to 2-Hydroxyestrone: Diazotization of the 2-amino group followed by hydrolysis.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.0];

Estrone [label="Estrone"]; Deuterated_Estrone [label="Estrone-d4\n(positions 1, 4, 16, 16)"]; Nitro_Estrone [label="2-Nitroestrone-d4"]; Amino_Estrone [label="2-Aminoestrone-d4"]; Hydroxyestrone [label="this compound"];

Estrone -> Deuterated_Estrone [label="Deuteration"]; Deuterated_Estrone -> Nitro_Estrone [label="Nitration"]; Nitro_Estrone -> Amino_Estrone [label="Reduction"]; Amino_Estrone -> Hydroxyestrone [label="Diazotization/\nHydrolysis"]; } }

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Regioselective Deuteration of Estrone

The introduction of deuterium atoms onto the estrone molecule can be achieved through acid-catalyzed hydrogen-deuterium exchange. A key method involves the use of deuterated trifluoroacetic acid.[2]

Materials:

-

Estrone

-

Deuterated trifluoroacetic acid (TFA-d)

-

t-Butyl alcohol

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Dissolve estrone in a minimal amount of t-butyl alcohol.

-

Add deuterated trifluoroacetic acid to the solution.

-

Heat the reaction mixture under reflux for a specified period to facilitate deuterium exchange at positions 1 and 4.

-

To achieve deuteration at the 16-position, a separate base-catalyzed exchange using a deuterated solvent like MeOD with a base (e.g., NaOD) can be performed.

-

After the reaction is complete, neutralize the mixture with a suitable base.

-

Extract the product with an organic solvent such as dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting deuterated estrone by column chromatography on silica gel.

Synthesis of 2-Hydroxyestrone from Estrone

A common method for the preparation of catechol estrogens, including 2-hydroxyestrone, was developed by Stubenrauch and Knuppen and involves the synthesis from the corresponding aminophenols.[3] This involves the introduction of a nitro group at the 2-position, followed by reduction to an amine, and subsequent diazotization and hydrolysis.

Step 1: Nitration of Deuterated Estrone

-

Dissolve the deuterated estrone in a mixture of acetic acid and acetic anhydride.

-

Cool the solution in an ice bath and add nitric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and collect the precipitated 2-nitroestrone-d4 by filtration.

Step 2: Reduction to 2-Aminoestrone-d4

-

Suspend the 2-nitroestrone-d4 in ethanol.

-

Add a reducing agent, such as sodium dithionite or perform catalytic hydrogenation using a palladium catalyst.

-

Heat the mixture to reflux until the reaction is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting 2-aminoestrone-d4.

Step 3: Conversion to this compound

-

Dissolve the 2-aminoestrone-d4 in a mixture of dilute sulfuric acid and ethanol.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

After the diazotization is complete, heat the reaction mixture to induce hydrolysis of the diazonium salt to the hydroxyl group.

-

Cool the reaction mixture and extract the this compound with an organic solvent.

-

Purify the final product by column chromatography.

Data Presentation

Product Specifications

| Parameter | Specification |

| Compound Name | 2-Hydroxyestrone-1,4,16,16-d4 |

| CAS Number | 81586-97-2 |

| Molecular Formula | C₁₈H₁₈D₄O₃ |

| Molecular Weight | 290.39 g/mol |

| Isotopic Enrichment | ≥ 98 atom % D |

Hypothetical Reaction Yields

| Reaction Step | Expected Yield (%) |

| Deuteration of Estrone | 70-85 |

| Nitration of Deuterated Estrone | 60-75 |

| Reduction to 2-Aminoestrone-d4 | 80-90 |

| Conversion to this compound | 50-65 |

| Overall Yield | 17-44 |

Note: These are estimated yields and can vary based on reaction scale and optimization.

Characterization Data (Hypothetical)

| Technique | Data |

| ¹H NMR | The ¹H NMR spectrum is expected to show the absence of signals corresponding to the protons at positions 1, 4, and 16. The remaining proton signals would be consistent with the 2-hydroxyestrone structure. |

| ¹³C NMR | The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms in the steroid backbone. The signals for carbons bonded to deuterium may show a slight upfield shift and a decrease in intensity due to C-D coupling. |

| Mass Spectrometry (ESI-MS) | The mass spectrum will show a molecular ion peak [M-H]⁻ at m/z 289.4, corresponding to the deuterated compound. Fragmentation patterns would be consistent with the loss of characteristic neutral fragments from the steroid core. The isotopic distribution will confirm the incorporation of four deuterium atoms. |

Biological Pathway

2-Hydroxyestrone is a product of the metabolic breakdown of estrone. This biotransformation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.0];

Androstenedione [label="Androstenedione"]; Estrone [label="Estrone"]; Two_Hydroxyestrone [label="2-Hydroxyestrone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Four_Hydroxyestrone [label="4-Hydroxyestrone"]; Sixteen_Hydroxyestrone [label="16α-Hydroxyestrone"]; Aromatase [label="Aromatase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP1A1 [label="CYP1A1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP1B1 [label="CYP1B1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CYP3A4 [label="CYP3A4/5", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Androstenedione -> Aromatase -> Estrone; Estrone -> CYP1A1 -> Two_Hydroxyestrone; Estrone -> CYP1B1 -> Four_Hydroxyestrone; Estrone -> CYP3A4 -> Sixteen_Hydroxyestrone; CYP1A1 -> Two_Hydroxyestrone [style=invis]; } }

Caption: Metabolic pathway of estrone to its hydroxylated metabolites.

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution of deuteration and functional group manipulation reactions. The availability of this isotopically labeled standard is critical for advancing research in areas where precise quantification of estrogen metabolites is necessary. The protocols and data presented in this guide provide a framework for the successful synthesis and characterization of this compound for use in demanding analytical applications.

References

The Biological Role of the 2-Hydroxyestrone Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of estrogens plays a pivotal role in hormonal homeostasis and has significant implications for the pathogenesis of hormone-related diseases, particularly breast cancer. Among the various metabolic pathways, the 2-hydroxylation of estrone, leading to the formation of 2-hydroxyestrone (2-OHE1), has garnered considerable attention. Often termed the "good estrogen," 2-OHE1 exhibits weak to anti-estrogenic properties, contrasting with the more potent estrogenic and potentially carcinogenic effects of other metabolites like 16α-hydroxyestrone (16α-OHE1). This technical guide provides an in-depth exploration of the 2-hydroxyestrone metabolic pathway, detailing its enzymatic regulation, physiological roles, and association with disease. Furthermore, it presents detailed experimental protocols for the quantification of 2-OHE1 and the assessment of its biological activity, alongside a comprehensive summary of relevant quantitative data. Visualizations of the metabolic and signaling pathways are provided to facilitate a deeper understanding of the complex molecular interactions involved. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and pharmacology.

Introduction

Estrogens, primarily 17β-estradiol (E2) and its metabolite estrone (E1), are critical for the development and function of female reproductive tissues and also play important roles in various other physiological processes in both sexes. The biological activity of estrogens is not only determined by their circulating levels but also by their metabolic fate. Estrogen metabolism is a complex network of pathways involving hydroxylation, methylation, and conjugation, which can generate a diverse array of metabolites with distinct biological activities.

The hydroxylation of estrogens, catalyzed by cytochrome P450 (CYP) enzymes, is a key step that dictates the physiological effects of these hormones. Hydroxylation can occur at various positions on the steroid ring, with the C-2, C-4, and C-16α positions being the most prominent. The 2-hydroxylation pathway, leading to the formation of catechol estrogens such as 2-hydroxyestrone (2-OHE1) and 2-hydroxyestradiol (2-OHE2), is a major route of estrogen metabolism.[1]

2-OHE1 has been the subject of extensive research due to its purported anti-carcinogenic properties.[2] It exhibits a low binding affinity for the estrogen receptor (ER) and is considered to have weak estrogenic or even anti-estrogenic effects.[1][3] In contrast, the 16α-hydroxylation pathway produces 16α-hydroxyestrone (16α-OHE1), a potent estrogen agonist that has been linked to an increased risk of breast cancer.[3][4] Consequently, the ratio of 2-OHE1 to 16α-OHE1 has been proposed as a potential biomarker for breast cancer risk, with a higher ratio being considered protective.[4][5]

This guide will delve into the core aspects of the 2-OHE1 metabolic pathway, providing a comprehensive overview of its biological significance and the experimental approaches used to study it.

The 2-Hydroxyestrone Metabolic Pathway

The formation and subsequent metabolism of 2-OHE1 involve a series of enzymatic reactions, primarily occurring in the liver but also in other tissues, including the breast.[1]

Formation of 2-Hydroxyestrone

2-Hydroxyestrone is formed from the irreversible hydroxylation of estrone at the C-2 position. This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP1A1 and CYP1B1 being the major isoforms involved.[1][3]

-

CYP1A1: This enzyme is primarily expressed in extrahepatic tissues, including the breast, and is involved in the 2-hydroxylation of estrogens.[1]

-

CYP1B1: Also found in extrahepatic tissues like the breast, CYP1B1 contributes to the formation of 2-OHE1.[1][3]

The expression and activity of these enzymes can be influenced by genetic polymorphisms and exposure to various environmental factors, leading to inter-individual differences in estrogen metabolism.[6]

Further Metabolism of 2-Hydroxyestrone

Once formed, 2-OHE1 can undergo further metabolic conversion, primarily through methylation by the enzyme catechol-O-methyltransferase (COMT).[3]

-

Catechol-O-methyltransferase (COMT): This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of 2-OHE1, forming 2-methoxyestrone (2-MeOE1).[3] This methylation step is considered a detoxification process, as it inactivates the catechol estrogen and facilitates its excretion. Genetic polymorphisms in the COMT gene can affect its enzymatic activity, thereby influencing the levels of 2-OHE1.[6]

The balance between the formation of 2-OHE1 by CYP enzymes and its inactivation by COMT is crucial in determining the overall biological impact of this metabolic pathway.

Biological Role and Signaling Pathways

2-OHE1 is generally considered to be a weak estrogen with anti-proliferative and pro-apoptotic effects in cancer cells. Its biological actions are mediated through various mechanisms, including its interaction with estrogen receptors and modulation of key signaling pathways.

Interaction with Estrogen Receptors

2-OHE1 has a significantly lower binding affinity for both estrogen receptor α (ERα) and estrogen receptor β (ERβ) compared to 17β-estradiol.[1] This weak binding contributes to its reduced estrogenic activity. In some contexts, 2-OHE1 can act as an ER antagonist, competing with more potent estrogens for receptor binding and thereby inhibiting their proliferative effects.[4]

Modulation of Signaling Pathways

Recent studies have indicated that 2-OHE1 can exert its anti-proliferative effects by modulating intracellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7]

-

PI3K/Akt/mTOR Pathway: This pathway plays a central role in regulating cell growth, proliferation, and survival. 2-OHE1 has been shown to downregulate the activity of key components of this pathway, including Akt and mTOR, in breast cancer cells.[7] This inhibition leads to a decrease in cell proliferation and an induction of apoptosis.

Data Presentation

This section summarizes quantitative data related to the 2-hydroxyestrone metabolic pathway, providing a basis for comparison and further research.

Table 1: Kinetic Parameters of Enzymes in the 2-Hydroxyestrone Pathway

| Enzyme | Substrate | Product | Km (µM) | kcat (min-1) | kcat/Km (mM-1min-1) | Source |

| CYP1B1 (Wild-type) | 17β-Estradiol | 2-Hydroxyestradiol | 34 ± 4 | 1.9 ± 0.1 | 55 | [5] |

| CYP1B1 (Wild-type) | 17β-Estradiol | 4-Hydroxyestradiol | 40 ± 8 | 4.4 ± 0.4 | 110 | [5] |

| CYP1B1 (Variant 2) | 17β-Estradiol | 4-Hydroxyestradiol | - | - | 370 | [5] |

| CYP1B1 (Variant 4) | 17β-Estradiol | 4-Hydroxyestradiol | - | - | 270 | [5] |

Table 2: Urinary Concentrations of 2-Hydroxyestrone in Healthy Women

| Population | Menstrual Status | Mean Concentration (nmol/12-h) | Study |

| 8 women on isoflavone-free soya diet | Premenopausal | 11.6 ± 2.06 | [1] |

| 8 women on isoflavone-rich soya diet | Premenopausal | 17.0 ± 2.96 | [1] |

Note: A comprehensive review of 43 studies reported a wide range of mean values for the 2-OHE1/16α-OHE1 ratio in both pre- and postmenopausal women, highlighting significant inter-study variability.[4] Specific mean concentrations of 2-OHE1 alone were not consistently reported across all studies.

Table 3: Association between Urinary 2-OHE1/16α-OHE1 Ratio and Breast Cancer Risk

| Population | Comparison | Odds Ratio (95% CI) | Study |

| Premenopausal Women | Highest vs. Lowest Quantile | 0.50 - 0.75 | [8] |

| Postmenopausal Women | Highest vs. Lowest Quantile | 0.71 - 1.31 | [8] |

| Postmenopausal Women | Highest vs. Lowest Third | 1.13 (0.46 - 2.78) | [9] |

Note: The association between the 2-OHE1/16α-OHE1 ratio and breast cancer risk remains a subject of ongoing research, with some studies showing a protective effect, particularly in premenopausal women, while others report no significant association.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 2-hydroxyestrone metabolic pathway.

Quantification of Urinary 2-Hydroxyestrone by ELISA

This protocol is based on the use of a competitive enzyme-linked immunosorbent assay (ELISA) kit, such as the ESTRAMET™ 2/16 kit.[7][10]

Materials:

-

ELISA kit for 2-hydroxyestrone and 16α-hydroxyestrone

-

Urine samples

-

Microplate reader

-

Pipettes and tips

-

Distilled water

-

Wash buffer

-

Substrate solution

-

Stop solution

Procedure:

-

Sample Preparation: Collect first-morning void urine samples. Centrifuge at 1,000 x g for 15 minutes to remove sediment. Samples can be stored at -20°C or -80°C until analysis.

-

Enzymatic Hydrolysis: Thaw urine samples and allow them to reach room temperature. Perform enzymatic hydrolysis of the estrogen glucuronide and sulfate conjugates using β-glucuronidase/sulfatase as per the kit manufacturer's instructions. This step converts the conjugated metabolites to their free forms for detection.

-

ELISA Procedure: a. Prepare standards and controls as described in the kit manual. b. Add 100 µL of standards, controls, and hydrolyzed urine samples to the appropriate wells of the antibody-coated microplate. c. Add the enzyme-conjugated secondary antibody to each well. d. Incubate the plate according to the manufacturer's recommended time and temperature (e.g., 2 hours at room temperature). e. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development. g. Add the stop solution to each well to terminate the reaction.

-

Data Analysis: a. Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of 2-OHE1 in the urine samples by interpolating their absorbance values from the standard curve. d. Normalize the 2-OHE1 concentration to urinary creatinine levels to account for variations in urine dilution.

Quantification of 2-Hydroxyestrone in Plasma/Serum by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 2-OHE1 in plasma or serum using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Materials:

-

Plasma or serum samples

-

Internal standard (e.g., deuterated 2-OHE1)

-

Extraction solvent (e.g., methyl tert-butyl ether)

-

HPLC system coupled to a tandem mass spectrometer

-

C18 HPLC column

-

Mobile phase solvents (e.g., methanol, water with formic acid)

-

Centrifuge

-

Evaporator

Procedure:

-

Sample Preparation: a. To 500 µL of plasma or serum, add a known amount of the internal standard. b. Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., 1 mL of methyl tert-butyl ether). Vortex vigorously and centrifuge to separate the phases. c. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL).

-

HPLC-MS/MS Analysis: a. Inject a portion of the reconstituted sample (e.g., 20 µL) onto the HPLC system. b. Separate the analytes on a C18 column using a gradient elution with a suitable mobile phase (e.g., a gradient of methanol and water containing 0.1% formic acid). c. Detect and quantify 2-OHE1 and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Data Analysis: a. Generate a calibration curve by analyzing standards of known concentrations. b. Calculate the concentration of 2-OHE1 in the samples based on the peak area ratio of the analyte to the internal standard and by referencing the calibration curve.

MCF-7 Cell Proliferation Assay

This protocol describes a method to assess the effect of 2-OHE1 on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

-

Phenol red-free medium with charcoal-stripped FBS (for hormone starvation)

-

2-Hydroxyestrone (and other test compounds)

-

Vehicle control (e.g., ethanol)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain MCF-7 cells in standard growth medium.

-

Hormone Starvation: To remove any residual estrogens, switch the cells to phenol red-free medium supplemented with charcoal-stripped FBS for at least 72 hours before the experiment.

-

Cell Seeding: Trypsinize the starved cells and seed them into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well). Allow the cells to attach overnight.

-

Treatment: a. Prepare serial dilutions of 2-OHE1 and other test compounds in the hormone-free medium. b. Remove the seeding medium and replace it with the medium containing the test compounds or vehicle control. c. Incubate the plates for a specified period (e.g., 6 days), changing the medium with fresh treatment every 2-3 days.

-

Proliferation Assessment: a. At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur. c. Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: a. Subtract the background absorbance/fluorescence (from wells with medium only). b. Express the results as a percentage of the vehicle control. c. Plot the cell proliferation against the concentration of the test compound to determine the dose-response relationship.

Conclusion

The 2-hydroxyestrone metabolic pathway represents a critical branch of estrogen metabolism with significant implications for health and disease. The "good estrogen" hypothesis, which posits that a higher ratio of 2-OHE1 to 16α-OHE1 is protective against breast cancer, continues to be an active area of investigation. While the evidence from epidemiological studies is not entirely consistent, the anti-proliferative and pro-apoptotic effects of 2-OHE1 observed in in vitro studies provide a strong rationale for further research.

This technical guide has provided a comprehensive overview of the 2-OHE1 pathway, including its enzymatic regulation, biological roles, and the experimental methodologies used for its study. The detailed protocols and compiled quantitative data are intended to serve as a practical resource for researchers in this field. A deeper understanding of the factors that regulate this pathway and the molecular mechanisms underlying the biological effects of 2-OHE1 will be crucial for the development of novel preventive and therapeutic strategies for hormone-related cancers and other diseases. Future research should focus on elucidating the precise molecular targets of 2-OHE1 within signaling pathways and on conducting large-scale, well-controlled clinical studies to clarify the utility of the 2-OHE1/16α-OHE1 ratio as a biomarker for disease risk.

References

- 1. Increased urinary excretion of 2-hydroxyestrone but not 16alpha-hydroxyestrone in premenopausal women during a soya diet containing isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 1B1 (CYP1B1) pharmacogenetics: association of polymorphisms with functional differences in estrogen hydroxylation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Rapid measurement of estrogens and their metabolites in human serum by liquid chromatography-tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. dovepress.com [dovepress.com]

2-Hydroxyestrone: An In-depth Technical Guide on the Endogenous Catechol Estrogen Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyestrone (2-OHE1) is a major endogenous catechol estrogen metabolite formed from the hydroxylation of estrone, primarily by cytochrome P450 (CYP) enzymes in the liver. Historically considered a "good" estrogen, 2-OHE1 exhibits weak estrogenic activity and, in some contexts, anti-estrogenic and anti-proliferative effects. Its balance with other metabolites, particularly 16α-hydroxyestrone (16α-OHE1), is hypothesized to be a significant factor in hormone-dependent carcinogenesis, making it a subject of intense research in oncology and endocrinology. This guide provides a comprehensive technical overview of 2-OHE1, including its metabolic pathways, signaling mechanisms, quantitative data on its biochemical interactions, and detailed experimental protocols for its analysis.

Metabolism and Physiological Role

2-Hydroxyestrone is an endogenously produced catechol estrogen, representing a major pathway for the metabolism of estrone and estradiol.[1] The irreversible hydroxylation of estrone at the C-2 position is primarily catalyzed by cytochrome P450 enzymes, with CYP1A1, CYP1A2, and CYP3A isoforms playing significant roles.[2][3] This metabolic process occurs predominantly in the liver.[1]

Once formed, 2-OHE1 can be further metabolized through methylation by catechol-O-methyltransferase (COMT) to form 2-methoxyestrone, a compound with its own distinct biological activities.[4] 2-OHE1 is considered to have weaker estrogenic activity compared to its precursor, estrone, and other metabolites like 16α-hydroxyestrone.[5] The ratio of 2-OHE1 to 16α-OHE1 has been investigated as a potential biomarker for breast cancer risk, with a higher ratio often considered protective.[6][7]

Metabolic Pathway of 2-Hydroxyestrone

The formation of 2-hydroxyestrone is a key step in the metabolic cascade of estrogens. The pathway begins with the conversion of estradiol to estrone, which then undergoes hydroxylation.

Signaling Pathways

2-Hydroxyestrone exerts its biological effects through interactions with various signaling pathways. While it has a lower binding affinity for estrogen receptors (ERs) compared to estradiol, it preferentially binds to ERα over ERβ.[8][9] Its anti-proliferative effects in breast cancer cells are partly attributed to its ability to down-regulate key proteins in the mTOR and Akt signaling pathways.[4]

Downregulation of mTOR and Akt Signaling

In breast cancer cell lines such as MCF-7, 2-OHE1 has been shown to inhibit cell proliferation by down-regulating the expression of proteins in the mammalian target of rapamycin (mTOR) and protein kinase B (Akt) pathways.[4] This leads to decreased cancer cell growth and can enhance anti-inflammatory and anti-oxidative responses.

Quantitative Data

The following tables summarize key quantitative data for 2-hydroxyestrone, providing a basis for experimental design and data interpretation.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (%) | Reference |

| 17β-Estradiol | ERα | 100 | [8][9] |

| 17β-Estradiol | ERβ | 100 | [8][9] |

| 2-Hydroxyestrone | ERα | 15.4 | [8][9] |

| 2-Hydroxyestrone | ERβ | 8.6 | [8][9] |

| Estrone | ERα | 25.6 | [8][9] |

| Estrone | ERβ | 12.3 | [8][9] |

| 16α-Hydroxyestrone | ERα | 2.1 | [8][9] |

| 16α-Hydroxyestrone | ERβ | 3.2 | [8][9] |

Table 2: Enzyme Kinetics for Estrone 2-Hydroxylation

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/nmol P450) | Reference |

| CYP1A1 (wild-type) | Estrone | ~2.9 | ~14,700 | [10] |

| CYP1A2 | Estrone | ~2.9 | ~4,065 | [2] |

| CYP3A4 | Estrone | Not specified | Not specified | [2] |

Note: Kinetic data for estrone hydroxylation can vary significantly depending on the experimental system (e.g., recombinant enzymes, liver microsomes).

Table 3: Physiological Concentrations of 2-Hydroxyestrone

| Matrix | Population | Concentration Range | Reference |

| Urine | Cycling Women (luteal phase) | 5.1 - 13.1 ng/mg creatinine | [11] |

| Urine | Postmenopausal Women | 0.3 - 2.0 ng/mg creatinine | [11] |

| Urine | Premenopausal Women (soya diet) | 11.6 - 17.0 nmol/12-h | [12] |

| Serum | Postmenopausal Women | ~14.06 pg/mL (mean) | [7] |

Experimental Protocols

Accurate quantification of 2-hydroxyestrone is critical for research. The following sections provide detailed methodologies for common analytical techniques.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for large-scale epidemiological studies.

Methodology:

-

Sample Preparation: Urine samples are often preserved with ascorbic acid and stored at -20°C or lower.[13]

-

Enzymatic Hydrolysis: To measure total 2-OHE1 (conjugated and unconjugated), urine samples are incubated with β-glucuronidase and arylsulfatase from Helix pomatia to deconjugate the metabolites. This is typically done at room temperature for 2 hours or at 37°C for 20 hours.[5][14]

-

Assay Procedure:

-

A competitive ELISA format is commonly used.

-

Standards, controls, and hydrolyzed urine samples are added to a 96-well plate coated with a capture antibody (e.g., polyclonal rabbit anti-mouse immunoglobulin).[5]

-

2-OHE1-specific antibody and a 2-OHE1-enzyme conjugate (e.g., horseradish peroxidase) are added.

-

The plate is incubated, allowing the free 2-OHE1 in the sample and the enzyme-conjugated 2-OHE1 to compete for binding to the primary antibody.

-

After incubation, the plate is washed to remove unbound reagents.

-

A substrate solution (e.g., TMB) is added, which reacts with the enzyme conjugate to produce a colorimetric signal.

-

The reaction is stopped with an acid solution, and the absorbance is read on a microplate reader. The concentration of 2-OHE1 is inversely proportional to the color intensity.

-

-

Data Analysis: A standard curve is generated using known concentrations of 2-OHE1, and the concentrations in the unknown samples are determined by interpolation. Results are often normalized to urinary creatinine levels to account for variations in urine dilution.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is often used as a reference method for validating immunoassays.

Methodology:

-

Sample Preparation and Hydrolysis: Similar to ELISA, urine or serum samples undergo enzymatic hydrolysis to measure total 2-OHE1.[15]

-

Extraction: The deconjugated estrogens are extracted from the aqueous sample using an organic solvent, such as n-hexane or ethyl acetate.[16]

-

Derivatization: To increase volatility and improve chromatographic properties, the hydroxyl groups of the estrogens are derivatized. A common method is two-step derivatization, first with ethoxycarbonylation (EOC) for the phenolic hydroxyl groups, followed by pentafluoropropionyl (PFP) or trimethylsilyl (TMS) derivatization for the aliphatic hydroxyl groups.[15][17]

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., MXT-1).

-

The compounds are separated based on their boiling points and interaction with the stationary phase.

-

The separated compounds enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific, characteristic ions for the 2-OHE1 derivative, providing high sensitivity and specificity.

-

-

Quantification: Stable isotope-labeled internal standards (e.g., d5-2-OHE1) are added at the beginning of the sample preparation to correct for extraction and derivatization inefficiencies. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that allows for the simultaneous measurement of multiple estrogen metabolites.

Methodology:

-

Sample Preparation:

-

A small volume of urine or serum (e.g., 0.5 mL) is used.[18][19]

-

A mixture of stable isotope-labeled internal standards for all analytes of interest is added.

-

Enzymatic hydrolysis is performed as described for the other methods.[18]

-

The hydrolyzed sample is extracted, often with dichloromethane.[18]

-

-

Derivatization (Optional but common): To enhance ionization efficiency, especially with electrospray ionization (ESI), the estrogens are often derivatized. Dansyl chloride is a common derivatizing agent that adds a readily ionizable group to the phenolic hydroxyls.[18][19]

-

LC-MS/MS Analysis:

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) system, typically with a reverse-phase C18 column.

-

A gradient elution with a mobile phase (e.g., methanol and formic acid in water) separates the different estrogen metabolites.[14]

-

The eluent from the HPLC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an ESI source.

-

The mass spectrometer is operated in selected reaction monitoring (SRM) mode. For each analyte, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides exceptional specificity.

-

-

Quantification: Similar to GC-MS, quantification is based on the ratio of the analyte peak area to the corresponding stable isotope-labeled internal standard peak area, using a calibration curve.

Conclusion

2-Hydroxyestrone is a pivotal metabolite in estrogen catabolism with complex and sometimes opposing biological roles. Its characterization as a weak estrogen with anti-proliferative properties in certain cancer models underscores the importance of understanding the full profile of estrogen metabolism, rather than focusing solely on parent estrogens. The balance between the 2-hydroxylation pathway and other metabolic routes, such as 16α-hydroxylation, remains a critical area of investigation for assessing the risk and progression of hormone-dependent diseases. The advanced analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to accurately profile these metabolites and further elucidate their roles in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. A liquid chromatography–mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites | Springer Nature Experiments [experiments.springernature.com]

- 2. Characterization of the oxidative metabolites of 17beta-estradiol and estrone formed by 15 selectively expressed human cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 4. Opposite estrogen effects of estrone and 2-hydroxyestrone on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary 2/16 estrogen metabolite ratio levels in healthy women: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor alpha and beta subtypes: Insights into the structural determinants favoring a differential subtype binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. oipub.com [oipub.com]

- 11. 2-Hydroxyestrone | Rupa Health [rupahealth.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Urinary estrogen metabolites in women at high risk for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. iris.unito.it [iris.unito.it]

- 18. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 2-Hydroxyestrone-d4

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxyestrone-d4, a deuterated analog of the endogenous estrogen metabolite, 2-hydroxyestrone. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies. This compound serves as a valuable internal standard for mass spectrometry-based quantification of 2-hydroxyestrone, a key biomarker in studies of estrogen metabolism and its association with hormone-dependent cancers.

Physical and Chemical Properties

This compound is a stable, isotopically labeled form of 2-hydroxyestrone, where four hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight, allowing for its differentiation from the endogenous compound in analytical assays.

Data Presentation: Quantitative Physical and Chemical Data

| Property | Value | Reference |

| Chemical Name | 2-Hydroxyestrone-1,4,16,16-d4 | [1] |

| Synonyms | Catecholestrone-d4 | [2] |

| CAS Number | 81586-97-2 | [1][3] |

| Molecular Formula | C₁₈H₁₈D₄O₃ | [1] |

| Molecular Weight | 290.39 g/mol | [1][3] |

| Purity | Typically ≥98% chemical purity | [1] |

| Isotopic Enrichment | ≥98 atom % D | [3] |

| Physical State | Solid | [4] |

| Melting Point | >175°C (decomposes) | |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage Conditions | Store refrigerated (-20°C for short-term, -80°C for long-term) | [2][3] |

Biological Significance and Applications

The parent compound, 2-hydroxyestrone, is a major metabolite of estradiol and estrone, formed through hydroxylation by cytochrome P450 enzymes, primarily CYP1A1 and CYP3A.[5] It is often referred to as a "good estrogen" due to its anti-proliferative and potential anti-carcinogenic properties, contrasting with the more estrogenic and proliferative 16α-hydroxyestrone.[4]

2-Hydroxyestrone exhibits several biological activities:

-

Antiestrogenic Effects: It can suppress the growth of estrogen receptor-positive breast cancer cells, such as MCF-7, particularly when its rapid methylation by catechol-O-methyltransferase (COMT) is inhibited.[5]

-

Hepatoprotection: Studies have shown that 2-hydroxyestrone can protect liver cells from chemically-induced toxicity, such as that caused by acetaminophen overdose. This protective effect is mediated, in part, by inhibiting ferroptosis.

-

Biomarker: The ratio of 2-hydroxyestrone to 16α-hydroxyestrone in urine or serum is investigated as a potential biomarker for breast cancer risk.

Due to its utility as an internal standard, this compound is crucial for the accurate quantification of endogenous 2-hydroxyestrone levels in biological samples, facilitating research in endocrinology, oncology, and toxicology.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis, analysis, and biological evaluation of 2-hydroxyestrone and its deuterated analog.

Synthesis of this compound (Representative Protocol)

While specific, detailed proprietary synthesis protocols are not publicly available, a general approach for the synthesis of deuterated estrogens from a non-deuterated precursor like estrone can be outlined. This often involves acid- or base-catalyzed H/D exchange reactions or the use of deuterated reagents.

Objective: To introduce deuterium atoms at specific positions of the estrone molecule before or after hydroxylation.

Materials:

-

Estrone

-

Deuterated acid (e.g., D₂SO₄) or deuterated base (e.g., NaOD)

-

Deuterated solvent (e.g., D₂O, MeOD)

-

Hydroxylating agent (e.g., cytochrome P450 enzymes in a microsomal preparation or a chemical equivalent)

-

Solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

-

Instrumentation: NMR for structure confirmation, Mass Spectrometry for assessing isotopic enrichment.

Methodology:

-

Deuteration of Estrone:

-

Dissolve estrone in a suitable deuterated solvent.

-

Add a deuterated acid or base to catalyze the exchange of protons for deuterons at the desired positions (e.g., positions 1, 4, and 16).

-

Heat the reaction mixture under reflux for a specified period to facilitate the exchange.

-

Monitor the reaction progress by taking aliquots and analyzing via mass spectrometry to check the incorporation of deuterium.

-

Once the desired level of deuteration is achieved, neutralize the reaction mixture.

-

Extract the deuterated estrone using an organic solvent.

-

Purify the product using silica gel column chromatography.

-

-

Hydroxylation:

-

The deuterated estrone is then subjected to hydroxylation at the 2-position. This can be achieved biochemically using liver microsomes containing cytochrome P450 enzymes or through chemical synthesis.

-

For biochemical hydroxylation, incubate the deuterated estrone with a microsomal preparation in the presence of NADPH.

-

For chemical synthesis, specific reagents are used to direct hydroxylation to the 2-position of the aromatic A-ring.

-

-

Purification and Characterization:

-

The final product, this compound, is purified from the reaction mixture using techniques such as HPLC.

-

The structure and isotopic purity of the final compound are confirmed using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

-

Quantification of 2-Hydroxyestrone in Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of 2-hydroxyestrone in human plasma using this compound as an internal standard.

Objective: To accurately measure the concentration of 2-hydroxyestrone in plasma samples.

Materials:

-

Human plasma samples

-

This compound (internal standard)

-

2-Hydroxyestrone (for calibration curve)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 500 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution).

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove interfering substances.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-Hydroxyestrone: Monitor a specific precursor ion to product ion transition (e.g., m/z 287.2 -> 171.1).

-

This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 291.2 -> 175.1).

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards of known 2-hydroxyestrone concentrations with a constant amount of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of 2-hydroxyestrone in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

In Vitro Anti-Proliferative Activity (Sulforhodamine B Assay)

This assay determines the effect of 2-hydroxyestrone on the proliferation of MCF-7 human breast cancer cells.

Objective: To assess the cytostatic effect of 2-hydroxyestrone on a cancer cell line.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

2-Hydroxyestrone

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA), 10% w/v

-

Tris base solution (10 mM, pH 10.5)

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Culture MCF-7 cells to ~80% confluency.

-

Trypsinize the cells and resuspend them in fresh medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a serial dilution of 2-hydroxyestrone in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 2-hydroxyestrone. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

-

Cell Fixation:

-

Gently remove the treatment medium.

-

Add 100 µL of ice-cold 10% TCA to each well to fix the cells.

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

In Vivo Hepatoprotective Activity (Acetaminophen-Induced Liver Injury Model)

This protocol describes a mouse model to evaluate the protective effect of 2-hydroxyestrone against acetaminophen (APAP)-induced liver damage.[6][7][8]

Objective: To determine if 2-hydroxyestrone can mitigate APAP-induced hepatotoxicity in vivo.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Acetaminophen (APAP)

-

2-Hydroxyestrone

-

Vehicle for drug administration (e.g., corn oil, or saline with a solubilizing agent)

-

Saline solution

-

Equipment for blood collection and tissue harvesting

-

Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits

-

Formalin for tissue fixation

-

Hematoxylin and Eosin (H&E) stain

Methodology:

-

Animal Acclimatization and Grouping:

-

Acclimatize mice for at least one week under standard laboratory conditions.

-

Divide the mice into groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: APAP only

-

Group 3: 2-Hydroxyestrone + APAP

-

Group 4: 2-Hydroxyestrone only

-

-

-

Dosing Regimen:

-

Fast the mice overnight (12-16 hours) before APAP administration.

-

Administer 2-hydroxyestrone (e.g., 1-10 mg/kg, intraperitoneally) to Groups 3 and 4. Administer the vehicle to Groups 1 and 2.

-

After 1-2 hours, administer a single toxic dose of APAP (e.g., 300-500 mg/kg, intraperitoneally) to Groups 2 and 3. Administer saline to Groups 1 and 4.

-

-

Sample Collection:

-

At a specified time point after APAP administration (e.g., 24 hours), anesthetize the mice.

-

Collect blood via cardiac puncture for serum separation.

-

Euthanize the mice and harvest the livers.

-

-

Biochemical Analysis:

-

Measure serum ALT and AST levels using commercial assay kits to assess the degree of liver damage.

-

-

Histopathological Analysis:

-

Fix a portion of the liver in 10% neutral buffered formalin.

-

Embed the tissue in paraffin, section it, and stain with H&E.

-

Examine the liver sections under a microscope to assess the extent of necrosis and inflammation.

-

Signaling Pathways and Mechanisms of Action

Estrogen Metabolism Pathway

2-Hydroxyestrone is a key metabolite in the estrogen metabolism pathway. Estrone is converted to 2-hydroxyestrone via hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. This pathway is considered protective as it shunts estrogen away from the formation of more potent and potentially carcinogenic metabolites.

Caption: Estrogen metabolism pathway leading to 2-hydroxyestrone.

Anti-Proliferative Signaling via Estrogen Receptor and Akt/mTOR Pathway

In estrogen receptor-positive cells, 2-hydroxyestrone can exert anti-proliferative effects. While it binds to the estrogen receptor (ER), it does so with different kinetics than estradiol, leading to an antagonistic effect. This can lead to the downregulation of pro-survival signaling pathways like Akt/mTOR.

Caption: Anti-proliferative signaling of 2-hydroxyestrone.

Hepatoprotection via Inhibition of PDI-Mediated Ferroptosis

2-Hydroxyestrone has been shown to protect against ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. It achieves this by binding to and inhibiting protein disulfide isomerase (PDI). PDI inhibition prevents the dimerization and activation of inducible nitric oxide synthase (iNOS), thereby reducing the accumulation of nitric oxide (NO) and reactive oxygen species (ROS) that drive lipid peroxidation and cell death.

Caption: Hepatoprotective mechanism of 2-hydroxyestrone via PDI.

References

- 1. 2-Hydroxyestrone-1,4,16,16-d4 | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 2-Hydroxyestrone | C18H22O3 | CID 440623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 6. Acetaminophen-induced acute liver injury in mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. researchgate.net [researchgate.net]

- 8. pubcompare.ai [pubcompare.ai]

Sourcing and Application of 2-Hydroxyestrone-d4 with Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview for sourcing 2-Hydroxyestrone-d4, a deuterated internal standard crucial for accurate quantification of 2-hydroxyestrone in various biological matrices. It details supplier information with a focus on the provision of a Certificate of Analysis (CoA), presents key quantitative data in a structured format, and outlines a typical experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sourcing this compound with a Certificate of Analysis

The procurement of high-purity, well-characterized chemical standards is a critical first step in any quantitative analytical method. A Certificate of Analysis is an essential document that provides assurance of the identity, purity, and quality of the standard. Several reputable suppliers offer this compound with accompanying CoAs.

Identified Suppliers

A search of chemical suppliers reveals several sources for this compound that provide a Certificate of Analysis. These include:

-

Simson Pharma Limited: Explicitly states that every compound is accompanied by a Certificate of Analysis[1].

-

BOC Sciences: Listed as a supplier for 2-Hydroxy Estrone-[d4] with specified purity grades[2].

-

LGC Standards: A provider of high-quality reference standards, offering 2-Hydroxyestrone-1,4,16,16-d4[3].

-

CDN Isotopes: Offers 2-Hydroxyestrone-1,4,16,16-d4 and provides access to a Certificate of Analysis for their products[4][5].

-

MedChemExpress: Supplies this compound for research purposes[6].

Quantitative Data Summary

The following table summarizes key quantitative data for this compound as specified by various suppliers. This information is critical for selecting the appropriate standard for a given application and for accurate preparation of stock and working solutions.

| Parameter | CDN Isotopes | BOC Sciences | LGC Standards |

| Product Name | 2-Hydroxyestrone-1,4,16,16-d4 | 2-Hydroxy Estrone-[d4] | 2-Hydroxyestrone-1,4,16,16-d4 |

| CAS Number | 81586-97-2 | 81586-97-2 | Not specified in snippet |

| Unlabeled CAS No. | 362-06-1 | Not specified in snippet | 362-06-1 |

| Molecular Formula | C18H18D4O3 | C18H18D4O3 | Not specified in snippet |

| Molecular Weight | 290.39 | 290.40 | 290.182 |

| Isotopic Enrichment | 98 atom % D | 98% atom D | Not specified in snippet |

| Chemical Purity | Not specified in snippet | 95% by HPLC | Not specified in snippet |

| Storage Conditions | Store refrigerated | Not specified in snippet | Not specified in snippet |

| Certificate of Analysis | Available | Implied with purity grade | Available |

Experimental Protocol: Quantification of 2-Hydroxyestrone in Urine using LC-MS/MS with this compound Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry-based assays[1]. It effectively corrects for analyte loss during sample preparation and variations in instrument response[1]. The following is a detailed methodology for the analysis of 2-hydroxyestrone in a urine sample.

Materials and Reagents

-

2-Hydroxyestrone native standard

-

This compound internal standard

-

β-glucuronidase/sulfatase (from Helix pomatia)

-

L-ascorbic acid

-

Sodium acetate buffer (0.1 M, pH 5.0)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation

-

Enzymatic Hydrolysis: Since estrogens and their metabolites are primarily present in urine as glucuronide and sulfate conjugates, an initial hydrolysis step is necessary to measure the total concentration[7][8].

-

To 1.0 mL of urine sample in a glass tube, add 50 µL of the this compound internal standard working solution.

-

Add 1.0 mL of sodium acetate buffer (0.1 M, pH 5.0) containing β-glucuronidase/sulfatase and L-ascorbic acid.

-

Vortex the mixture and incubate at 37°C for 16-24 hours.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge by passing methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with methanol or an appropriate organic solvent mixture.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to achieve separation of 2-hydroxyestrone from other estrogen metabolites.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimized precursor and product ions for both 2-hydroxyestrone and this compound.

-

Collision Gas: Argon.

-

Data Analysis

-

Quantification is performed by calculating the peak area ratio of the native 2-hydroxyestrone to the deuterated internal standard (this compound).

-

A calibration curve is constructed using known concentrations of the native standard with a fixed concentration of the internal standard.

-

The concentration of 2-hydroxyestrone in the unknown samples is determined from the calibration curve.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to this technical guide.

Caption: Workflow for sourcing a certified chemical standard.

Caption: Typical LC-MS/MS experimental workflow.

Signaling Pathway Context

While this compound is an analytical tool, the analyte it helps to quantify, 2-hydroxyestrone, is a key metabolite in the estrogen metabolic pathway. The balance between different estrogen metabolites is believed to be important in hormone-related health and disease.

Caption: Simplified estrogen metabolic pathway.

This technical guide provides a foundational understanding for researchers and professionals in sourcing and utilizing this compound. Adherence to detailed protocols and the use of certified standards are paramount for generating reliable and reproducible scientific data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. sciex.com [sciex.com]

- 7. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 2-Hydroxyestrone-d4: An Internal Standard for Estrogen Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxyestrone-d4, a deuterated analog of the endogenous estrogen metabolite 2-Hydroxyestrone. Its primary application is as a stable isotope-labeled internal standard for accurate quantification of 2-Hydroxyestrone in biological matrices using mass spectrometry. This document outlines the core chemical properties of this compound, the metabolic context of its non-deuterated counterpart, and detailed analytical methodologies.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a direct comparison with its unlabeled form.

| Property | This compound | 2-Hydroxyestrone |

| CAS Number | 81586-97-2[1][2] | 362-06-1[1][2] |

| Molecular Formula | C18H18D4O3[1] | C18H22O3[3] |

| Molecular Weight | 290.39[1][4][5] | 286.37[3] |

| Synonyms | Catecholestrone-d4, 2-Hydroxyestrone-1,4,16,16-d4[1][4] | 2-OHE1, Catecholestrone |

| Isotopic Enrichment | 98 atom % D[5] | Not Applicable |

| Appearance | Off-white to light yellow solid[1] | Not specified |

The Biological Significance of 2-Hydroxyestrone

2-Hydroxyestrone (2-OHE1) is a major, naturally occurring catechol estrogen, produced via the metabolism of estrone and estradiol[1]. It is often referred to as a "good" estrogen due to its anti-proliferative and anticarcinogenic properties, contrasting with other metabolites like 16α-hydroxyestrone (16αOHE1), which exhibit stronger estrogenic activity[4][5][6].

The metabolism of estrone is a critical pathway in hormone-sensitive tissues. Estrone is hydroxylated by cytochrome P450 enzymes, primarily CYP1A1 and CYP3A subfamilies, to form 2-OHE1 and other hydroxylated metabolites[1][2]. 2-OHE1 can be further metabolized and inactivated through methylation by catechol-O-methyltransferase (COMT)[4]. The balance between the formation of 2-OHE1 and 16αOHE1, often expressed as the 2OHE1/16αOHE1 ratio, is a key biomarker in research, particularly in studies related to breast cancer risk[4][7].

Signaling Pathways

2-OHE1 exerts its biological effects through various signaling pathways. It has been shown to inhibit the proliferation of breast cancer cells by downregulating key proteins in the mTOR and Akt pathways, which are central to cell growth and survival[2]. While it has a weaker binding affinity for the estrogen receptor compared to estradiol, its influence on these pathways contributes to its antiestrogenic profile[2][5].

Experimental Protocols: Quantification of 2-Hydroxyestrone

The primary application of this compound is as an internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This method allows for the highly accurate and precise quantification of endogenous 2-Hydroxyestrone in biological samples like serum or urine.

Sample Preparation and Extraction

-

Sample Collection : Collect serum or urine samples from subjects. To prevent oxidation of catechol estrogens, ascorbic acid may be added as a preservative[8].

-

Internal Standard Spiking : Add a known amount of this compound working solution to a measured aliquot (e.g., 0.5 mL) of the biological sample[9].

-

Enzymatic Hydrolysis (for total concentration) : To measure both free and conjugated estrogens, incubate the sample with a β-glucuronidase/sulfatase enzyme solution in an acetate buffer at 37°C[9]. This step cleaves the conjugate moieties.

-

Liquid-Liquid Extraction : Extract the estrogens from the aqueous matrix using an organic solvent such as methyl tert-butyl ether or a mixture of hexane and ethyl acetate.

-

Derivatization (Optional but Recommended) : To enhance ionization efficiency and assay sensitivity, the extracted estrogens can be derivatized. A common agent is dansyl chloride, which reacts with the phenolic hydroxyl groups of the estrogens[8].

LC-MS/MS Analysis

-

Chromatographic Separation : Inject the prepared sample onto a reverse-phase C18 or C8 analytical column. Use a gradient elution with solvents like methanol or acetonitrile and water (often with a modifier like formic acid or ammonium hydroxide) to separate 2-Hydroxyestrone from other metabolites and matrix components.

-

Mass Spectrometry Detection : Analyze the column eluent using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The instrument is set to detect specific precursor-to-product ion transitions for both endogenous 2-Hydroxyestrone and the this compound internal standard.

-

2-Hydroxyestrone Transition : Monitor a specific mass transition (e.g., m/z 285 -> 145).

-

This compound Transition : Monitor the corresponding mass-shifted transition for the deuterated standard (e.g., m/z 289 -> 147)[10].

-

-

Quantification : The concentration of endogenous 2-Hydroxyestrone is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of unlabeled 2-Hydroxyestrone and a fixed concentration of this compound.

Quantitative Data on Endogenous 2-Hydroxyestrone

The use of this compound allows for the reliable measurement of endogenous 2-OHE1 levels, which vary significantly between individuals and populations. The following table summarizes representative urinary concentrations found in a study of premenopausal women.

| Diet Phase | Urinary 2-Hydroxyestrone (nmol/12-h) | Urinary 16α-Hydroxyestrone (nmol/12-h) | 2-OHE1 / 16α-OHE1 Ratio |

| Isoflavone-Free Diet | 11.6 ± 2.06 | 7.0 ± 1.14 | 2.0 ± 0.32 |

| Isoflavone-Rich Soy Diet | 17.0 ± 2.96 | 7.7 ± 1.25 | 2.6 ± 0.34 |

| Data from a study on the effects of a soy diet on estrogen metabolism in premenopausal women[7]. Values are mean ± SEM. |

These data illustrate how dietary interventions can alter estrogen metabolism, leading to a significant increase in the production of the protective 2-OHE1 metabolite and a more favorable 2OHE1/16αOHE1 ratio[7]. Such studies rely on the precise quantification enabled by stable isotope-labeled standards like this compound.

References

- 1. 2-Hydroxyestrone - Wikipedia [en.wikipedia.org]

- 2. 2-Hydroxyestrone | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 2-hydroxyestrone: the 'good' estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]